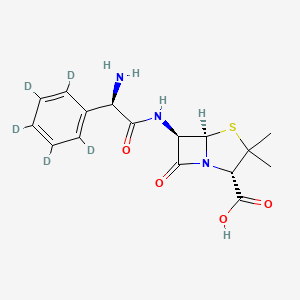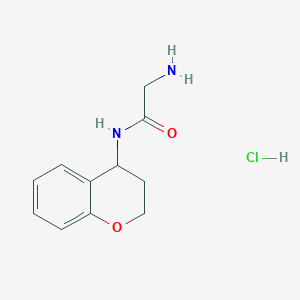
Fluoruro de 2-Bromo-4,6-difluorobenzenosulfonilo
Descripción general
Descripción
2-Bromo-4,6-difluorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H2BrF3O2S. It is a sulfonyl fluoride derivative that contains bromine and fluorine atoms, making it a highly reactive and versatile compound in various chemical reactions .
Aplicaciones Científicas De Investigación
2-Bromo-4,6-difluorobenzenesulfonyl fluoride has several scientific research applications, including:
Mecanismo De Acción
Target of Action
The primary targets of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride are proteins and nucleic acids . The compound is used as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
2-Bromo-4,6-difluorobenzenesulfonyl fluoride interacts with its targets through a process known as click chemistry . This approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .
Biochemical Pathways
Given its role as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids , it can be inferred that it may influence the pathways involving these macromolecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride. For instance, the compound should be handled in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces . These precautions suggest that the compound’s stability and efficacy could be compromised in certain environmental conditions.
Análisis Bioquímico
Biochemical Properties
2-Bromo-4,6-difluorobenzenesulfonyl fluoride plays a significant role in biochemical reactions due to its sulfonyl fluoride motif. This motif can act as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . The compound interacts with various enzymes, proteins, and other biomolecules, forming covalent bonds that can inhibit enzyme activity. For instance, it can react with serine residues in the active sites of serine proteases, leading to enzyme inhibition .
Cellular Effects
The effects of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride on cells are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes, leading to altered cellular processes. For example, its interaction with serine proteases can disrupt normal proteolytic activities, affecting cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Bromo-4,6-difluorobenzenesulfonyl fluoride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine, in the active sites of enzymes. This reaction forms a stable covalent bond, leading to enzyme inhibition . Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained enzyme inhibition and altered cellular processes .
Dosage Effects in Animal Models
The effects of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
2-Bromo-4,6-difluorobenzenesulfonyl fluoride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s sulfonyl fluoride group can modify metabolic enzymes, leading to changes in metabolic pathways and flux . These interactions can result in altered levels of specific metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-4,6-difluorobenzenesulfonyl fluoride is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride typically involves the reaction of 2-bromo-4,6-difluorobenzenesulfonyl chloride with fluoride sources. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 2-Bromo-4,6-difluorobenzenesulfonyl fluoride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,6-difluorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonyl thiol derivatives.
Oxidation and reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonyl thiol derivatives, which are valuable intermediates in various chemical syntheses .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.
4-Bromo-2,6-difluorobenzotrifluoride: Contains a trifluoromethyl group instead of a sulfonyl fluoride group.
Uniqueness
2-Bromo-4,6-difluorobenzenesulfonyl fluoride is unique due to its combination of bromine, fluorine, and sulfonyl fluoride groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and enzyme inhibition studies .
Propiedades
IUPAC Name |
2-bromo-4,6-difluorobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJPKWCZMLUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


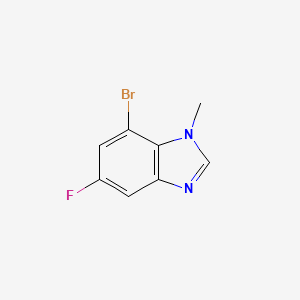


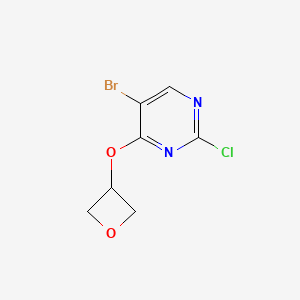
![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)
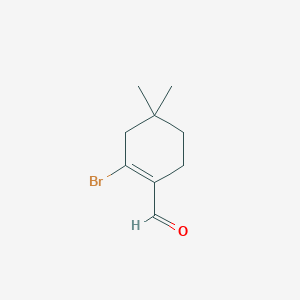

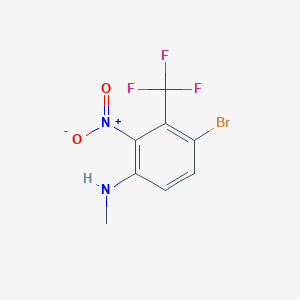
![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)
